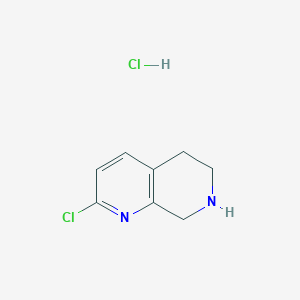

![molecular formula C20H18FN3O4 B2918201 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1210136-16-5](/img/structure/B2918201.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide” is a novel TRPV1 antagonist . TRPV1 antagonists are known to produce antihyperalgesic effects in animal models of inflammatory and neuropathic pain .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting product was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques including IR, 1H NMR, and EI-MS . For example, the structures of the synthesized derivatives were confirmed by these techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yielded a product which was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the crystal structure of a similar compound was determined .Scientific Research Applications

Synthesis and Biological Activities

Cytotoxic Activities : Research has explored the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with some compounds exhibiting in vitro cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies indicate the potential of such compounds in the development of cancer therapeutics (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).

Herbicidal Activities : Novel pyrazole-4-carboxamide derivatives have been synthesized and tested for their herbicidal activity against various weeds, with some showing promise as effective herbicides. The structure-activity relationship studies reveal that certain substituents enhance the herbicidal activity of these compounds (Ohno et al., 2004).

Antimicrobial and Antifungal Leads : Efforts to discover novel antifungal leads targeting succinate dehydrogenase (SDH) have led to the synthesis of pyrazole-4-formylhydrazide derivatives, demonstrating significant antifungal effects against various pathogens. These findings contribute to the search for new antifungal agents with potential agricultural applications (Wang et al., 2020).

Anti-Lung Cancer Activity : Research on fluoro-substituted benzo[b]pyran derivatives, including pyrazole and pyrimidine thione derivatives, has identified compounds with anti-lung cancer activity. These studies suggest the therapeutic potential of fluoro-substituted compounds in the treatment of lung cancer (Hammam et al., 2005).

Inhibitors of B-Raf Kinase : The design and synthesis of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives as inhibitors of B-Raf kinase have been explored, demonstrating potent inhibitory and anti-proliferation activities. This research highlights the potential of such compounds in the development of targeted cancer therapies (Yang et al., 2012).

Mechanism of Action

Future Directions

The future directions for this compound could involve further testing and development as a potential therapeutic agent. Given its mechanism of action as a TRPV1 antagonist, it could be explored for its potential in treating conditions related to inflammatory and neuropathic pain . Further studies could also explore its potential as a therapeutic agent for Alzheimer’s disease .

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-2-26-18-12-24(15-6-3-13(21)4-7-15)23-19(18)20(25)22-14-5-8-16-17(11-14)28-10-9-27-16/h3-8,11-12H,2,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYYDHKIIQAYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2918120.png)

![2-chloro-N-[(4-propoxyphenyl)methyl]acetamide](/img/structure/B2918123.png)

![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2918127.png)

![N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2918128.png)

![2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2918129.png)

![N-[(4-Methoxyphenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2918133.png)

![Allyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918137.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide](/img/structure/B2918138.png)